molecular formula C10H5Cl2NO2 B6258339 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione CAS No. 29284-77-3

6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B6258339
CAS No.: 29284-77-3
M. Wt: 242.05 g/mol
InChI Key: LMCCTKIYIGDPME-UHFFFAOYSA-N
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Description

6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of amino and dichloro substituents on the naphthalene ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione typically involves the chlorination of 1,4-naphthoquinone. The chlorination process can be carried out in solvents such as acetic anhydride or nitrobenzene, with catalysts like bromine or iron powder and ferric chloride . The reaction conditions usually involve maintaining the temperature around 80°C to ensure efficient chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorinated product is then subjected to further purification steps, such as recrystallization, to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various substituted naphthoquinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound targets specific molecular pathways, including redox reactions and enzyme inhibition, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A parent compound with similar quinone structure but without amino and chloro substituents.

    2,3-Dichloro-1,4-naphthoquinone: Similar in structure but lacks the amino group.

    6-Amino-1,4-naphthoquinone: Similar but without the dichloro substituents.

Uniqueness

6-amino-2,3-dichloro-1,4-dihydronaphthalene-1,4-dione is unique due to the presence of both amino and dichloro groups, which enhance its reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

6-amino-2,3-dichloronaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)6-3-4(13)1-2-5(6)9(7)14/h1-3H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCCTKIYIGDPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272521
Record name 6-Amino-2,3-dichloro-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29284-77-3
Record name 6-Amino-2,3-dichloro-1,4-naphthalenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29284-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-dichloro-1,4-naphthalenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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